molecular formula C17H18ClNO5 B6039521 N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide

Cat. No. B6039521
M. Wt: 351.8 g/mol
InChI Key: YLICPENWIDBCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide, commonly known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CDMB is a member of the class of benzamides and is a white crystalline solid with a molecular weight of 357.85 g/mol.

Advantages and Limitations for Lab Experiments

One advantage of using CDMB in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of using CDMB is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on CDMB, including its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to better understand the specific mechanisms by which CDMB affects various biological processes. Finally, the development of more soluble forms of CDMB could help expand its use in various research applications.
Conclusion:
In conclusion, CDMB is a chemical compound with significant potential for use in various scientific research applications. Its high potency and selectivity for the 5-HT2A receptor make it a useful tool for studying the role of this receptor in various biological processes. Further research is needed to fully understand the potential therapeutic applications of CDMB and to develop more soluble forms of the compound for use in various research settings.

Synthesis Methods

CDMB can be synthesized using a variety of methods, including the reaction between 3,4-dimethoxybenzoic acid and 4-chloro-2,5-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran and is followed by purification using column chromatography.

Scientific Research Applications

CDMB has shown potential for use in various scientific research applications, including as a pharmacological tool to study the role of certain receptors in the body. CDMB has been found to act as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By blocking this receptor, CDMB can help researchers better understand its role in these processes.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5/c1-21-13-6-5-10(7-16(13)24-4)17(20)19-12-9-14(22-2)11(18)8-15(12)23-3/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLICPENWIDBCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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